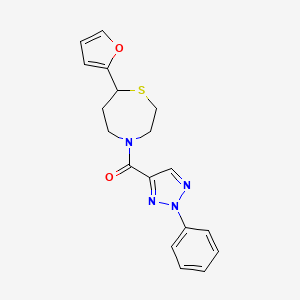

7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-18(15-13-19-22(20-15)14-5-2-1-3-6-14)21-9-8-17(25-12-10-21)16-7-4-11-24-16/h1-7,11,13,17H,8-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSWJLHTSRBTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazepane ring fused with a furan and a triazole moiety. The structural formula can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.37 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The synthesized derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains. For instance, compounds similar to the target molecule demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Pseudomonas aeruginosa | 16 µg/mL |

| Target Compound | E. coli | 10 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The target compound's structural features suggest it may inhibit cell proliferation in various cancer cell lines. For example, related triazole compounds have shown IC values ranging from 0.8 to 74.28 µM against different cancer types .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound X | MCF-7 (breast cancer) | 5.0 |

| Compound Y | HT-29 (colon cancer) | 10.0 |

| Target Compound | A549 (lung cancer) | 15.0 |

Antitrypanosomal Activity

In a study evaluating the trypanocidal effects of triazole-based hybrids, several analogs showed potent activity against Trypanosoma cruzi with IC values significantly lower than traditional treatments . This suggests that the target compound could also possess beneficial effects in treating Chagas disease.

The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, some studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into novel triazole compounds demonstrated their effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics.

- Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis induction.

- Trypanosomal Efficacy : Research showed that certain triazole derivatives not only inhibited T. cruzi growth but also demonstrated favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents for Chagas disease.

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal applications of this compound primarily stem from the pharmacological activities of its components. The triazole and thiazepane rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds containing triazole rings have been shown to possess activity against various strains of bacteria and fungi. The incorporation of the furan moiety may enhance these properties due to its electron-rich nature, which can improve interactions with biological targets .

Anticancer Potential

Triazole-containing compounds have been explored for their anticancer properties. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific structure of 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane may provide unique pathways for targeting cancer cells effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of compounds like this compound. Modifications on the furan or triazole moieties can significantly influence biological activity. For example:

- Substituents on the Triazole Ring: Various substitutions can enhance antibacterial potency or selectivity against specific pathogens.

- Furan Modifications: Altering the furan substituent can affect solubility and bioavailability, impacting overall therapeutic effectiveness.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

- Triazole Derivatives as Antimicrobial Agents: A study synthesized various 1,2,3-triazole hybrids that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that similar modifications in this compound could yield effective antimicrobial agents.

- Anticancer Activity in Triazoles: Research on triazole-based compounds has shown promising results in inhibiting cancer cell lines through diverse mechanisms such as cell cycle arrest and apoptosis induction . This underlines the potential application of the compound in oncological therapies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazepane Ring

The seven-membered thiazepane ring undergoes nucleophilic substitution under basic conditions. The sulfur atom’s electron-deficient nature facilitates ring opening or functionalization.

Key Insight : Steric hindrance from the fused triazole and furan groups limits substitution to less bulky electrophiles .

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,3-triazole unit participates in Huisgen-type azide-alkyne cycloadditions (CuAAC) and Diels-Alder reactions due to its electron-rich π-system.

Notable Observation : The triazole’s phenyl substituent enhances regioselectivity in cycloadditions .

Oxidation of the Furan Ring

The furan-2-yl group undergoes electrophilic aromatic substitution (EAS) and oxidation under controlled conditions.

Mechanistic Note : Oxidation to γ-lactone derivatives occurs under strong acidic conditions .

Coordination Chemistry and Metal Complexation

The triazole and thiazepane moieties act as polydentate ligands for transition metals, enabling catalytic applications.

|

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound’s structural uniqueness lies in its combination of thiazepane, triazole, and furan moieties. Key analogues and their distinguishing features are summarized below:

Key Observations :

Triazole vs. Pyrazole: The target compound’s triazole group (vs.

Carbonyl vs. Sulfonyl : The carbonyl linker in the target compound (vs. sulfonyl in BJ39086) reduces polarity, which could influence membrane permeability and bioavailability .

Physicochemical and Pharmacokinetic Considerations

- LogP and Solubility : The morpholine-sulfonyl analogue (BJ39086) has higher polarity (lower LogP) than the target compound, which may favor aqueous solubility but limit blood-brain barrier penetration .

Q & A

Q. Table 1: Representative NMR Data (Hypothetical)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-3, H-4 | 6.3–6.5 | Doublet |

| Triazole H-5 | 8.2 | Singlet |

| Thiazepane H-2, H-6 | 3.8–4.1 | Multiplet |

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., neurotransmitter receptors, as hinted in for benzodiazepine analogs) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity). applied DFT to analyze diazenyl carbonates .

- MD Simulations : Assess conformational flexibility of the thiazepane ring under physiological conditions.

Key Insight:

The furan ring’s electron-rich nature may enhance π-π stacking with aromatic residues in target proteins, while the triazole’s dipole moment could influence binding orientation.

Basic: What are the challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Challenge 1 : Hygroscopicity of intermediates (e.g., triazole carbonyl chloride).

- Challenge 2 : Co-elution of by-products during chromatography.

Advanced: How to analyze bioactivity data contradictions across in vitro vs. in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm binding affinity discrepancies.

- Address Solubility Issues : Modify formulation using co-solvents (e.g., PEG 400) or nanoemulsions.

Example from : Benzodiazepine derivatives showed varied activity due to metabolic deactivation of the dichlorobenzoyl group .

Basic: What crystallographic databases or tools are recommended for structural validation?

Methodological Answer:

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar thiazepane derivatives.

- SHELX Suite (): Refine structures using SHELXL for high-resolution data .

- Mercury Software : Visualize and analyze hydrogen-bonding networks.

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Isosteric Replacement : Substitute the furan ring with a bioisostere like thiophene () .

- Prodrug Strategies : Introduce ester moieties at the triazole carbonyl (e.g., ’s sulfonamide derivatives) .

- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes.

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

- Handling Corrosive Reagents : Use PPE for phosphorus pentasulfide () or chlorinated solvents .

- Waste Disposal : Neutralize acidic by-products (e.g., HCl from cyclocondensation) before disposal .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using software like MODDE .

- Flow Chemistry : Improve reproducibility for moisture-sensitive steps (e.g., triazole acylation).

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.

Example from : Heating at 473 K for 4 hours in methanol improved cyclization yields to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.